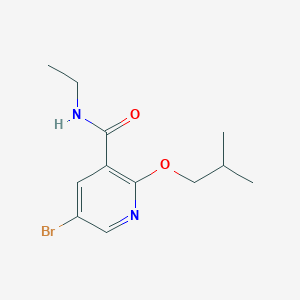

5-Bromo-N-ethyl-2-isobutoxynicotinamide

CAS No.:

Cat. No.: VC17449726

Molecular Formula: C12H17BrN2O2

Molecular Weight: 301.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17BrN2O2 |

|---|---|

| Molecular Weight | 301.18 g/mol |

| IUPAC Name | 5-bromo-N-ethyl-2-(2-methylpropoxy)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C12H17BrN2O2/c1-4-14-11(16)10-5-9(13)6-15-12(10)17-7-8(2)3/h5-6,8H,4,7H2,1-3H3,(H,14,16) |

| Standard InChI Key | JBWMZOKCFATJMQ-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(=O)C1=C(N=CC(=C1)Br)OCC(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 5-bromo-N-ethyl-2-isobutoxynicotinamide is C₁₂H₁₇BrN₂O₂, with a molecular weight of 301.19 g/mol. This is derived from its pyridine core (C₅H₃N), bromine substitution, isobutoxy chain (C₄H₉O), and ethylcarboxamide group (C₃H₇NO) .

Structural Features

-

Pyridine Ring: Serves as the aromatic backbone.

-

Bromine Substituent: At position 5, enhancing electrophilic reactivity.

-

Isobutoxy Group: A branched alkoxy chain at position 2, influencing solubility and steric interactions.

-

Ethylcarboxamide: At position 3, contributing to hydrogen-bonding potential and pharmacological activity .

Table 1: Structural Comparison with Methoxy Analog

Physical and Chemical Properties

Physicochemical Parameters

While specific data on melting point, solubility, and logP are scarce, inferences can be drawn from structural analogs:

-

Solubility: Likely low in water due to the hydrophobic isobutoxy group but soluble in organic solvents like ethyl acetate or DMSO .

-

Stability: Susceptible to hydrolysis under acidic or basic conditions due to the carboxamide and ether linkages .

Spectroscopic Data

-

IR Spectroscopy: Expected peaks for N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and C-Br stretch (~600 cm⁻¹).

-

NMR: Pyridine protons (δ 7.5–8.5 ppm), isobutoxy methyl groups (δ 1.0–1.2 ppm), and ethylcarboxamide signals (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for NHCH₂) .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, as inferred from patent literature :

-

Bromination: Introduction of bromine to a nicotinamide precursor.

-

Alkoxylation: Nucleophilic substitution with isobutanol to install the isobutoxy group.

-

Amidation: Reaction with ethylamine to form the carboxamide.

Example Protocol (Hypothetical):

-

Step 1: 2-Hydroxynicotinamide is treated with PBr₃ to yield 5-bromo-2-hydroxynicotinamide.

-

Step 2: Alkylation with isobutyl bromide in the presence of K₂CO₃ produces 5-bromo-2-isobutoxynicotinamide.

-

Step 3: Ethylamine coupling via EDC/HOBt chemistry forms the final product .

Purification and Characterization

Applications in Research and Industry

Pharmaceutical Development

The compound’s structural similarity to kinase inhibitors (e.g., nicotinamide analogs) suggests potential in:

-

Kinase Inhibition: Modulating enzymes like PI3K or mTOR, as seen in related carboxamides .

-

Anticancer Agents: Bromine’s electron-withdrawing effects may enhance DNA intercalation .

Chemical Intermediate

Used in synthesizing complex heterocycles for drug discovery, leveraging its reactive bromine and amide groups .

| Hazard Type | Precautionary Measure | First Aid Response |

|---|---|---|

| Skin Contact | Wear nitrile gloves | Wash with soap and water; seek medical help |

| Eye Exposure | Safety goggles | Rinse eyes immediately; consult physician |

| Inhalation | Use respirators in poorly ventilated areas | Move to fresh air; monitor breathing |

Regulatory and Environmental Considerations

Disposal Guidelines

Environmental Impact

-

Persistence: Likely low due to hydrolytic instability.

-

Bioaccumulation: Unlikely given moderate logP (~2.5 estimated).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume